4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide
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Overview
Description
4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE is a complex organic compound that features multiple functional groups, including chloro, sulfonyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzenesulfonyl chloride, 2-oxo-2H-1,3-benzoxathiol, and 4-chlorobenzamide. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while substitution reactions could produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzamide derivatives, sulfonyl compounds, and benzoxathiol derivatives. Examples include:
- 4-chlorobenzenesulfonamide
- 2-oxo-2H-1,3-benzoxathiol derivatives
- Other chloro-substituted benzamides
Uniqueness
The uniqueness of 4-CHLORO-N-(4-CHLOROBENZENESULFONYL)-N-(2-OXO-2H-1,3-BENZOXATHIOL-5-YL)BENZAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H11Cl2NO5S2 |
---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide |
InChI |
InChI=1S/C20H11Cl2NO5S2/c21-13-3-1-12(2-4-13)19(24)23(30(26,27)16-8-5-14(22)6-9-16)15-7-10-17-18(11-15)29-20(25)28-17/h1-11H |
InChI Key |
LCKBZXZZHXYEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(C2=CC3=C(C=C2)OC(=O)S3)S(=O)(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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